molecular formula C6H2Cl4N2O B7759740 2,4,5,6-Tetrachloropyridine-3-carboxamide

2,4,5,6-Tetrachloropyridine-3-carboxamide

Cat. No.: B7759740
M. Wt: 259.9 g/mol
InChI Key: CGPPRIROVCQLIJ-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrachloropyridine-3-carboxamide is a chlorinated heterocyclic compound It is a derivative of pyridine, where four chlorine atoms are substituted at the 2, 4, 5, and 6 positions, and a carboxamide group is attached at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5,6-Tetrachloropyridine-3-carboxamide typically involves the chlorination of pyridine derivatives. One common method includes the reaction of pyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available pyridine

Chemical Reactions Analysis

Types of Reactions: 2,4,5,6-Tetrachloropyridine-3-carboxamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the electron-deficient nature of the chlorinated pyridine ring, it readily undergoes nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully dechlorinated pyridine derivatives.

Scientific Research Applications

2,4,5,6-Tetrachloropyridine-3-carboxamide has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Agrochemicals: Used in the development of herbicides and pesticides due to its bioactive properties.

    Material Science: Investigated for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrachloropyridine-3-carboxamide involves its interaction with specific molecular targets. The electron-deficient nature of the chlorinated pyridine ring makes it reactive towards nucleophiles, allowing it to form covalent bonds with biological molecules. This reactivity can disrupt normal cellular processes, leading to its bioactive effects. The exact molecular pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

    Pentachloropyridine: Another chlorinated pyridine derivative with five chlorine atoms.

    2,3,5,6-Tetrachloropyridine: Similar structure but with different substitution pattern.

    Dichloroanilines: Compounds with two chlorine atoms on an aniline ring, used in similar applications.

Uniqueness: 2,4,5,6-Tetrachloropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,4,5,6-tetrachloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl4N2O/c7-2-1(6(11)13)4(9)12-5(10)3(2)8/h(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPPRIROVCQLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1Cl)Cl)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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